Methyl 2-chlorophenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBWTRFWQROKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206098 | |

| Record name | Methyl (2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57486-68-7 | |

| Record name | Methyl 2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-chlorophenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057486687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 2-chlorophenylacetate

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-chlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No: 57486-68-7) is a pivotal organic intermediate, primarily recognized for its essential role in the synthesis of active pharmaceutical ingredients (APIs).[1] As the methyl ester of 2-chlorophenylacetic acid, this colorless to pale liquid serves as a versatile building block in the creation of more complex molecules.[1] Its significance is most profoundly demonstrated in its application as a key precursor in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication.[1][2] Understanding the nuanced chemical properties, synthesis pathways, and reactivity of this compound is therefore critical for professionals engaged in pharmaceutical research and process chemistry. This guide provides a comprehensive technical overview, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. These properties dictate handling procedures, reaction conditions, and purification strategies.

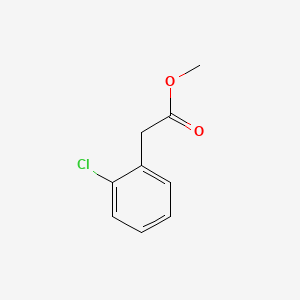

Molecular Structure

The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the ortho (2-position) and an adjacent methylene group connected to a methyl ester.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, essential for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 57486-68-7 | [1][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | [1][3][4] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 128 °C at 23 mmHg | [3] |

| Density | 1.21 g/cm³ | [3] |

| Refractive Index | 1.524 - 1.526 | [3] |

| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | [4] |

| InChIKey | KHBWTRFWQROKJZ-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Pathways

The most prevalent and industrially significant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is both efficient and scalable.

Core Synthesis Reaction: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid (2-chlorophenylacetic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] The reaction is an equilibrium process.[7][8] To drive the equilibrium towards the formation of the ester product, an excess of the alcohol reactant is commonly used, and the water formed during the reaction can be removed.[6][7][8]

The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[8]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[8]

Caption: Workflow of the Fischer Esterification Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methodologies for Fischer esterification.[3]

Objective: To synthesize this compound from 2-chlorophenylacetic acid and methanol.

Materials:

-

2-Chlorophenylacetic acid (1.0 eq)

-

Methanol (reagent and solvent, typically 10-25 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 6 drops for ~1g of acid)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of o-chlorophenylacetic acid (e.g., 1.04 g, 6 mmol) in methanol (25 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 6 drops).[3]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and allow it to react for 16 hours.[3] The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of solvent.

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol by concentration under reduced pressure using a rotary evaporator.[3]

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.[3]

-

Workup - Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[3] This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Observe for cessation of gas (CO₂) evolution.

-

Workup - Washing: Further wash the organic layer with brine. This helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound.[3]

Chemical Reactivity and Synthetic Utility

This compound is not merely an end-product but a versatile intermediate. Its reactivity is centered around the ester functional group and the benzylic position, which can be further functionalized.

Hydrolysis

As with most esters, this compound can be hydrolyzed back to its parent carboxylic acid (2-chlorophenylacetic acid) and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is the reverse of the Fischer esterification and exists in equilibrium.[9]

Alpha-Bromination: A Key Step Towards Clopidogrel

A critical reaction for drug development professionals is the bromination at the alpha-carbon (the CH₂ group adjacent to the ester). This creates Methyl α-bromo-2-chlorophenylacetate, a key intermediate for the synthesis of Clopidogrel.[10][11]

This transformation is typically achieved via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[12]

Reaction: this compound + NBS/AIBN → Methyl α-bromo-2-chlorophenylacetate

This alpha-bromo ester is significantly more reactive and is used in subsequent steps to build the core structure of Clopidogrel.[2][11]

Caption: Role of this compound in Clopidogrel Synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. Researchers can use the following data as a reference.

| Technique | Description | Source(s) |

| ¹H NMR | Proton Nuclear Magnetic Resonance provides information on the hydrogen environments in the molecule. Expected signals include a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, and multiplets for the aromatic protons on the chlorophenyl ring. | [13] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance identifies the different carbon environments. | [14] |

| FTIR | Fourier-Transform Infrared Spectroscopy is used to identify functional groups. A strong absorption band corresponding to the C=O (ester carbonyl) stretch is a key characteristic. | [14] |

| MS (GC) | Mass Spectrometry, often coupled with Gas Chromatography, determines the molecular weight and fragmentation pattern, confirming the molecular formula. | [14][15] |

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[4][16]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4][16]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[16]

-

Ensure eyewash stations and safety showers are readily accessible.[16]

-

Avoid ingestion and inhalation.[16]

-

Wash hands thoroughly after handling.[17]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][16]

-

Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its well-defined chemical properties and straightforward synthesis via Fischer esterification make it a reliable starting material. For drug development professionals, its true value lies in its role as a key intermediate, particularly in the synthesis of Clopidogrel, where its strategic functionalization enables the construction of the final API. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

- 1. apicule.com [apicule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 57486-68-7 [amp.chemicalbook.com]

- 4. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 11. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 12. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]

- 13. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. fishersci.ie [fishersci.ie]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-chlorophenylacetate from 2-chlorophenylacetic acid

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of methyl 2-chlorophenylacetate, a key intermediate in the pharmaceutical industry. The primary focus is on the acid-catalyzed esterification of 2-chlorophenylacetic acid with methanol, a classic and industrially relevant transformation. This document delves into the underlying chemical principles, provides a robust and validated experimental protocol, and discusses methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic process.

Introduction: Significance and Application

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structure is a key component in the production of clopidogrel, an antiplatelet agent widely used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical manufacturing sector.

This guide will focus on the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] This method is favored for its cost-effectiveness and scalability, making it a preferred route in industrial applications.[2] We will explore the nuances of this reaction, providing insights into optimizing yield and purity.

Chemical Principles and Mechanism

The synthesis of this compound from 2-chlorophenylacetic acid and methanol is an example of an acid-catalyzed nucleophilic acyl substitution. The reaction is an equilibrium process, and strategic measures are often employed to drive it towards the product side.[2][3]

2.1. The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid.[2][4] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential for this process.[2]

The mechanism can be summarized as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-chlorophenylacetic acid, increasing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[5]

A useful mnemonic for this multi-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

To shift the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is typically used.[2][3] Alternatively, the removal of water as it is formed can also drive the reaction to completion.[2]

Diagram of the Fischer-Speier Esterification Mechanism:

Caption: A simplified workflow of the acid-catalyzed Fischer-Speier esterification.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed for reproducibility and scalability.

3.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 100 g (0.586 mol) | >98% |

| Methanol | CH₃OH | 32.04 | 500 mL (excess) | Anhydrous |

| Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Concentrated (98%) |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Reagent grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

3.2. Safety Precautions

-

2-Chlorophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Methanol: Flammable liquid and toxic if ingested, inhaled, or in contact with skin.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[10] Handle with extreme care, always adding acid to the solvent slowly.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.586 mol) of 2-chlorophenylacetic acid in 500 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the solution. The addition is exothermic, and a slight temperature increase will be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 200 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

3.4. Purification

For most applications, the crude product obtained after workup is of sufficient purity. However, for higher purity requirements, vacuum distillation can be performed.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

4.1. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[11]

-

Expected chemical shifts (δ) in CDCl₃:

-

~3.7 ppm (singlet, 3H, -OCH₃)

-

~3.9 ppm (singlet, 2H, -CH₂-)

-

~7.2-7.4 ppm (multiplet, 4H, aromatic protons)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[12][13]

-

Expected chemical shifts (δ) in CDCl₃:

-

~39 ppm (-CH₂-)

-

~52 ppm (-OCH₃)

-

~127-134 ppm (aromatic carbons)

-

~171 ppm (C=O, ester carbonyl)

-

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected characteristic absorption bands (cm⁻¹):

-

~1740 cm⁻¹ (strong, C=O stretch of the ester)

-

~1200 cm⁻¹ (C-O stretch)

-

~750 cm⁻¹ (C-Cl stretch)

-

-

Process Optimization and Troubleshooting

| Potential Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reflux time; ensure an adequate excess of methanol is used. |

| Loss of product during workup | Ensure complete extraction; minimize transfers between glassware. | |

| Presence of unreacted carboxylic acid | Insufficient catalyst or reaction time | Increase the amount of sulfuric acid catalyst slightly; extend the reflux period. |

| Dark-colored product | Side reactions at high temperatures | Ensure the reflux temperature is not excessively high; consider purification by vacuum distillation. |

Conclusion

The Fischer-Speier esterification of 2-chlorophenylacetic acid with methanol is a robust and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate. The information provided in this guide serves as a comprehensive resource for the successful execution and potential optimization of this important chemical transformation.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]

- 12. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to Methyl 2-chlorophenylacetate for Researchers and Drug Development Professionals

Executive Summary

Methyl 2-chlorophenylacetate is a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its utility stems from the reactivity of its ester functional group and the influence of the ortho-substituted chlorine on the phenyl ring. This guide delves into its core physicochemical properties, spectroscopic and chromatographic profile, chemical reactivity, and provides a validated analytical protocol for purity assessment, alongside essential safety and handling information.

Core Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory or manufacturing setting. These properties dictate choices in reaction setup, workup procedures, and purification methods.

| Property | Value |

| Molecular Formula | C9H9ClO2[1][2][3] |

| Molecular Weight | 184.62 g/mol [1][2][4] |

| CAS Number | 57486-68-7[1][3][4] |

| Appearance | Colorless to pale liquid |

| Boiling Point | 240.3 ± 15.0 °C at 760 mmHg[4] |

| Density | 1.2 ± 0.1 g/cm3 [4] |

| Refractive Index | 1.523[4] |

| Flash Point | 108.8 ± 15.8 °C[4] |

| Solubility | Insoluble in water |

The high boiling point of this compound makes it amenable to purification by vacuum distillation, a common technique to separate compounds with high boiling points at lower temperatures to prevent degradation. Its insolubility in water is a key consideration during the workup of a reaction, allowing for efficient separation from aqueous phases.

Spectroscopic and Chromatographic Profile: Ensuring Identity and Purity

The unambiguous identification and assessment of purity are critical in all scientific endeavors, particularly in drug development where impurities can have significant consequences. A combination of spectroscopic and chromatographic methods provides a robust analytical workflow for this compound.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester.[5] The ¹³C NMR spectrum will provide information on the carbon skeleton, including the characteristic carbonyl carbon signal of the ester.[6][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the ester carbonyl group (C=O).[6]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.[6]

Chromatographic Analysis:

-

Gas Chromatography (GC) : GC is an ideal technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the quantification of the main component and the identification of any impurities.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of this compound is dictated by its ester functional group and the chlorinated phenyl ring. These features allow for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Key reaction pathways of this compound.

-

Hydrolysis : The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-chlorophenylacetic acid. This is a common step to unmask the carboxylic acid for further reactions.

-

Transesterification : In the presence of an alcohol and a catalyst, this compound can be converted to a different ester.

-

Reduction : Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, 2-(2-chlorophenyl)ethanol.

-

α-Functionalization : The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol provides a step-by-step method for the quantitative analysis of this compound purity using gas chromatography. The inclusion of a reference standard and defined system suitability parameters ensures the trustworthiness and reliability of the results.

Objective : To determine the purity of a this compound sample by GC-FID.

Materials :

-

Gas chromatograph with FID

-

Capillary column (e.g., HP-5 or equivalent)

-

This compound reference standard

-

Sample of this compound

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

Procedure :

-

Standard Preparation : Prepare a standard solution of the reference material at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Sample Preparation : Prepare a sample solution at approximately the same concentration as the standard solution.

-

GC Method :

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium or Hydrogen at a constant flow.

-

-

Analysis : Inject the standard and sample solutions into the GC system.

-

Data Analysis : Determine the area percent of the this compound peak in the sample chromatogram.

Workflow for the GC purity analysis of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[8]

References

- 1. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. Methyl (2-Chlorophenyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Methyl (2-chlorophenyl)acetate | CAS#:57486-68-7 | Chemsrc [chemsrc.com]

- 5. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Page loading... [wap.guidechem.com]

Foreword: A Molecule-Centric Approach to Structural Elucidation

An In-Depth Technical Guide to the Structural Analysis of Methyl 2-Chlorophenylacetate

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. This guide eschews a generic, templated approach to structural analysis. Instead, we will undertake a comprehensive examination of this compound, allowing the unique features of this specific molecule to dictate our analytical strategy. We will explore not just what techniques to use, but why specific experimental choices are made and how the resulting data streams are integrated into a single, self-validating structural hypothesis. Our audience—researchers, scientists, and drug development professionals—understands that true scientific integrity lies in this causal, evidence-based narrative.

This compound (C₉H₉ClO₂) is a halogenated aromatic ester with a molecular weight of approximately 184.62 g/mol .[1][2] Its structure presents several key features that will be our analytical signposts: an ester functional group, a disubstituted benzene ring, a methylene bridge, and a chlorine atom. Each of these components will generate a characteristic signature in the spectroscopic data we collect. Our task is to decode these signatures and assemble them into a coherent whole.

Pillar I: The Strategic Analytical Workflow

The elucidation of a molecular structure is a multi-pronged, synergistic process.[3] No single technique provides all the answers; rather, we rely on the convergence of data from orthogonal methods. Our strategy begins with determining the molecular formula and identifying functional groups, then moves to establishing the precise connectivity of the atoms.

Below is a visualization of our integrated workflow, which forms the guiding logic for this analysis.

References

A Guide to the Spectroscopic Characterization of Methyl 2-chlorophenylacetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-chlorophenylacetate (CAS No: 57486-68-7) is a significant chemical intermediate, notably in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel. Its molecular structure, comprising a chlorinated aromatic ring and an ester functional group, presents a distinct spectroscopic fingerprint. For researchers in synthetic chemistry and drug development, a comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles, offering not just the data, but the scientific rationale behind the spectral features.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol .[1] The key structural features to be identified by spectroscopy are:

-

An ortho-substituted (1,2-disubstituted) benzene ring.

-

A methylene (-CH₂-) group.

-

A methyl ester (-COOCH₃) functional group.

Each spectroscopic technique provides unique and complementary information to confirm this structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the functional groups based on their vibrational modes, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.

Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and identify the connectivity of atoms.

(Disclaimer: The following NMR data are predicted values generated by reputable cheminformatics software, as experimental data from open-access databases were not available. These predictions provide a reliable basis for spectral interpretation.)

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see three main groups of signals: aromatic protons, the methylene protons, and the methyl ester protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H3, H4, H5, H6) | 7.20 - 7.45 | Multiplet | 4H |

| Methylene Protons (H7) | 3.85 | Singlet | 2H |

| Methyl Protons (H9) | 3.70 | Singlet | 3H |

Interpretation and Expertise:

-

Aromatic Region (7.20 - 7.45 ppm): The signals for the four protons on the benzene ring appear in the characteristic downfield region for aromatic protons. The electron-withdrawing effect of the chlorine atom and the acetyl group deshields these protons. Their signals overlap, resulting in a complex multiplet pattern, which is typical for ortho-substituted benzene rings where the protons are not chemically equivalent and exhibit complex spin-spin coupling.

-

Methylene Protons (3.85 ppm): The two protons of the CH₂ group (C7) are adjacent to both the aromatic ring and the carbonyl group of the ester. This environment deshields them, causing their signal to appear at approximately 3.85 ppm. As there are no adjacent protons, the signal is a sharp singlet.

-

Methyl Protons (3.70 ppm): The three protons of the methyl group (C9) are attached to the ester oxygen. This oxygen atom deshields the protons, shifting their signal downfield to around 3.70 ppm. This signal is also a singlet as there are no neighboring protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With nine carbon atoms and expected symmetry, we anticipate observing eight distinct signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl, C8) | 171.0 |

| C-Cl (C2) | 134.5 |

| C-CH₂ (C1) | 132.5 |

| Aromatic CH (C4, C5) | 129.0 - 131.0 |

| Aromatic CH (C3, C6) | 127.0 - 128.5 |

| -OCH₃ (C9) | 52.5 |

| -CH₂- (C7) | 39.0 |

Interpretation and Expertise:

-

Carbonyl Carbon (171.0 ppm): The ester carbonyl carbon (C8) is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent oxygen atoms, placing its signal far downfield.

-

Aromatic Carbons (127.0 - 134.5 ppm): The six carbons of the benzene ring resonate in the typical aromatic region. The carbon directly bonded to the chlorine atom (C2) and the carbon attached to the methylene group (C1) are the most downfield of the ring carbons due to substitution effects. The remaining four CH carbons will have slightly different chemical shifts, resulting in four distinct signals in this region.

-

Methyl Carbon (52.5 ppm): The carbon of the methoxy group (C9) is deshielded by the attached oxygen, causing it to appear around 52.5 ppm.

-

Methylene Carbon (39.0 ppm): The benzylic methylene carbon (C7) appears furthest upfield among the sp²-hybridized carbons, influenced by its position between the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

| ~700 | C-Cl Stretch | Aryl Halide |

Interpretation and Expertise:

The IR spectrum of this compound is dominated by a very strong, sharp absorption band around 1740 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in an ester. The presence of aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ confirms the presence of both ring and alkyl protons. The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens on a benzene ring, providing strong evidence for ortho-substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z = 186 with an intensity of approximately one-third that of the M⁺ peak. This M/M+2 ratio is a definitive signature of a molecule containing one chlorine atom.

-

Base Peak (m/z = 125): The most abundant fragment (base peak) is expected at m/z = 125 . This corresponds to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), forming the stable 2-chlorobenzyl cation.

-

Other Key Fragments:

-

m/z = 149: Loss of a chlorine atom (•Cl, 35 Da).

-

m/z = 90/89: The 2-chlorobenzyl cation (m/z 125) can lose a chlorine atom to form a tropylium-like ion at m/z 90, or subsequently lose a hydrogen to give the highly stable tropylium cation at m/z 89.

-

Caption: Proposed key fragmentation steps for this compound.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon rigorous and standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum (typically 8-16 scans) and the ¹³C spectrum (typically 1024 or more scans, depending on concentration and instrument sensitivity) using standard acquisition parameters.

Caption: Standard workflow for NMR analysis.

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte from the solvent and any impurities (e.g., initial temperature of 70°C, ramp to 280°C).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Mass Spectrometry: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Data is collected across a mass range of m/z 40-450.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the analyte at a specific retention time. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ester and ortho-substituted aromatic functionalities, and the mass spectrum verifies the molecular weight and reveals a predictable fragmentation pattern, including the tell-tale isotopic signature of a chlorinated compound. These datasets, supported by the robust methodologies described, form a foundational reference for any scientist working with this important chemical intermediate.

References

Methyl 2-chlorophenylacetate mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Pathways of Methyl 2-Chlorophenylacetate in Organic Synthesis

Abstract

This compound is a versatile difunctional reagent whose strategic importance in modern organic synthesis stems from the distinct reactivity of its three primary components: the ester moiety, the activated α-methylene group, and the aryl-chloride bond. This guide provides an in-depth exploration of the core reaction mechanisms associated with this molecule. We will dissect the mechanistic underpinnings of nucleophilic acyl substitution at the ester, enolate formation and subsequent functionalization at the α-carbon, and transition metal-catalyzed cross-coupling reactions at the C-Cl bond. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers in synthetic chemistry and drug development, enabling the rational design of complex molecular architectures.

Introduction: A Molecule of Orthogonal Reactivity

This compound, with its characteristic ortho-substitution pattern, presents a fascinating case study in chemical reactivity. The molecule is not merely a passive building block but an active participant whose behavior can be precisely controlled by the choice of reagents and reaction conditions. Its utility lies in the ability to selectively address one of three key reactive sites:

-

The Ester Carbonyl: A classic electrophilic site susceptible to nucleophilic acyl substitution.

-

The α-Methylene Protons: Acidic protons that can be abstracted to form a nucleophilic enolate.

-

The Aryl-Chloride Bond: A typically robust bond that can be activated by transition metal catalysts for carbon-carbon and carbon-heteroatom bond formation.

This guide will deconstruct the principal mechanistic pathways that govern the transformations at each of these sites, providing both theoretical understanding and practical application.

The Ester Moiety: Nucleophilic Acyl Substitution

The ester functional group is a cornerstone of organic chemistry, and its reactions are well-established. The primary mechanism it undergoes is nucleophilic acyl substitution. A key example is its hydrolysis to the corresponding carboxylic acid, 2-chlorophenylacetic acid, a valuable synthetic intermediate.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis proceeds via a two-step addition-elimination mechanism. The reaction is effectively irreversible due to the final deprotonation of the carboxylic acid product.

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion.

Diagram: Mechanism of Saponification

Caption: The addition-elimination mechanism for the base-catalyzed hydrolysis of an ester.

Experimental Protocol: Hydrolysis of this compound

This protocol describes a standard saponification procedure.

| Step | Action | Rationale |

| 1 | Dissolve this compound (1.0 eq) in a suitable solvent like THF or methanol. | Ensures a homogeneous reaction mixture for efficient interaction between reactants. |

| 2 | Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the solution. | The excess base ensures complete consumption of the ester and drives the reaction forward. |

| 3 | Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours. | Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |

| 4 | After completion, cool the mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. | This step protonates the carboxylate salt to yield the neutral carboxylic acid product, causing it to precipitate if it has low water solubility. |

| 5 | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. | Standard workup procedure to isolate and purify the final carboxylic acid product. |

The α-Methylene Group: A Hub for Nucleophilic Reactivity

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the stabilizing resonance of the resulting enolate anion. This property allows for the functionalization of the α-position.

α-Halogenation: Precursor to Further Reactions

A common transformation is the halogenation of the α-position, which installs a good leaving group and creates a versatile intermediate for reactions like the Darzens condensation.[1]

Mechanism: The reaction typically proceeds via an enol or enolate intermediate. In radical conditions, as with N-bromosuccinimide (NBS) and a radical initiator like AIBN, a radical chain mechanism occurs.

-

Initiation: The initiator (AIBN) decomposes upon heating to form radicals.

-

Propagation: A bromine radical abstracts an α-hydrogen from this compound to form a resonance-stabilized radical. This radical then reacts with Br₂ (formed from NBS) to yield the α-brominated product and a new bromine radical.

The Darzens Condensation: Synthesis of α,β-Epoxy Esters

The Darzens reaction is a classic method for forming α,β-epoxy esters (glycidic esters) by condensing an α-halo ester with a carbonyl compound in the presence of a base.[2] While this compound itself does not undergo this reaction, its α-bromo derivative is an ideal substrate.[1][3]

Mechanism:

-

Enolate Formation: A base (e.g., sodium ethoxide) deprotonates the α-halo ester at the α-carbon, forming a nucleophilic enolate.[2]

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a halohydrin intermediate (an aldol-type adduct).

-

Intramolecular Sₙ2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular Sₙ2 fashion, displacing the halide and forming the epoxide ring.[2]

Diagram: Darzens Condensation Workflow

Caption: Synthetic workflow from this compound to a glycidic ester.

Experimental Protocol: Synthesis of Methyl α-bromo-2-chlorophenylacetate

This protocol is adapted from a known synthetic method.[1]

| Reagent | Molar Eq. | Amount |

| This compound | 1.0 | 5.31 mmol |

| N-Bromosuccinimide (NBS) | 1.1 | 5.84 mmol |

| Azobisisobutyronitrile (AIBN) | 0.008 | 43 mg |

| Dichloromethane (DCM) | - | 10.2 mL |

Procedure:

-

To a stirred solution of this compound in dichloromethane, add N-bromosuccinimide and azobisisobutyronitrile.[1]

-

Heat the reaction mixture to reflux (or 100 °C in a sealed vessel) under an inert atmosphere (e.g., argon) for 16 hours.[1]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ether and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[1]

The Aryl-Chloride Bond: Gateway to Advanced Architectures

The C(sp²)-Cl bond on the phenyl ring is strong and generally unreactive toward traditional nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[4][5][6]

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4][7]

The reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) intermediate.

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an aryl chloride like this compound.

| Component | Role | Example |

| Aryl Chloride | Electrophile | This compound (1.0 eq) |

| Boronic Acid | Nucleophile | Phenylboronic acid (1.2 - 1.5 eq) |

| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |

| Ligand | Stabilizes catalyst, promotes reaction | SPhos, XPhos, PPh₃ (1-10 mol%) |

| Base | Activates boronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) |

| Solvent | Reaction Medium | Toluene, Dioxane, THF (often with water) |

Procedure:

-

To an oven-dried flask, add the aryl chloride, boronic acid, palladium pre-catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound is a prime example of a multifunctional building block whose reactivity can be precisely modulated. By understanding the distinct mechanisms at play—nucleophilic acyl substitution, α-carbon functionalization, and transition metal-catalyzed cross-coupling—chemists can unlock its full potential. The ability to selectively perform reactions at the ester, the methylene bridge, or the aryl-halide bond provides a powerful toolkit for constructing complex molecular frameworks, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and agrochemicals.

References

- 1. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [ouci.dntb.gov.ua]

- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Methyl 2-chlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorophenylacetate is a significant organic compound, primarily recognized in contemporary science as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its molecular structure, featuring a chlorinated phenyl ring attached to a methyl acetate group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and key chemical methodologies related to this compound, offering valuable insights for professionals in chemical research and pharmaceutical development.

Historical Context and Discovery

It is highly probable that this compound was first synthesized as part of the systematic exploration of reactions of substituted aromatic compounds during this era. The necessary precursor, 2-chlorophenylacetic acid, would have been accessible through methods developing at the time for the functionalization of aromatic rings and the elaboration of side chains.

Evolution of the Synthesis of 2-Chlorophenylacetic Acid: The Precursor

The journey to this compound begins with the synthesis of its carboxylic acid precursor. The methodologies for producing 2-chlorophenylacetic acid have evolved significantly, driven by the need for efficiency, safety, and scalability.

Early Methods: From Benzyl Cyanide Hydrolysis

One of the classical routes to phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide. This method, applied to the 2-chloro derivative, consists of two main steps:

-

Cyanation of 2-Chlorobenzyl Chloride: The reaction of 2-chlorobenzyl chloride with a cyanide salt, typically sodium or potassium cyanide, yields 2-chlorobenzyl cyanide.

-

Hydrolysis of the Nitrile: The resulting 2-chlorobenzyl cyanide is then hydrolyzed to 2-chlorophenylacetic acid. This hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using sulfuric acid, is a common approach.[4]

This pathway, while effective, involves the use of highly toxic cyanide salts, posing significant safety and environmental challenges, particularly on an industrial scale.

The Willgerodt-Kindler Reaction: A Versatile Approach

Another historical yet powerful method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction. First reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler, this reaction allows for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] For the synthesis of 2-chlorophenylacetic acid, the starting material would be 2-chloroacetophenone. The reaction proceeds with sulfur and an amine, such as morpholine, to form the thiomorpholide, which is subsequently hydrolyzed.[7]

Modern Industrial Synthesis: Carbonylation of 2-Chlorobenzyl Chloride

With the advent of modern catalytic chemistry, the carbonylation of benzyl halides has emerged as a more direct and atom-economical route to phenylacetic acids. This method involves the reaction of 2-chlorobenzyl chloride with carbon monoxide in the presence of a transition metal catalyst, such as a cobalt or palladium complex, and a base.[8] This process directly introduces the carboxylic acid moiety, avoiding the use of toxic cyanides.

Synthesis of this compound

Once 2-chlorophenylacetic acid is obtained, the final step is its conversion to the methyl ester.

The Classic Approach: Fischer-Speier Esterification

The most traditional and widely taught method for this transformation is the Fischer-Speier esterification.[3] This is an equilibrium reaction where 2-chlorophenylacetic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[9]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is used, and in some cases, water is removed as it is formed.[10]

Experimental Protocol: Fischer-Speier Esterification of 2-Chlorophenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Modern Variations and Industrial Practice

In an industrial setting, particularly for pharmaceutical applications, variations of the esterification process are employed to improve yield, purity, and safety. These can include:

-

Use of Milder Catalysts: Lewis acids such as titanium tetrachloride or zinc chloride can be used as catalysts, sometimes in a transesterification reaction with methyl acetate.[11][12]

-

Phase-Transfer Catalysis: The esterification of substituted phenylacetic acids can be achieved using phase-transfer catalysis, which can enhance reaction rates.

The Role of this compound in Drug Development

The primary driver for the large-scale synthesis of this compound is its role as a crucial intermediate in the manufacture of Clopidogrel. In the synthesis of this drug, this compound often undergoes further transformations, such as alpha-bromination to yield methyl alpha-bromo-2-chlorophenylacetate, a key building block for constructing the final active pharmaceutical ingredient.[13]

Data Summary: Comparison of Synthetic Routes for 2-Chlorophenylacetic Acid

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Benzyl Cyanide Hydrolysis | 2-Chlorobenzyl chloride | NaCN or KCN, H2SO4 | Well-established, reliable | Highly toxic reagents, safety concerns |

| Willgerodt-Kindler Reaction | 2-Chloroacetophenone | Sulfur, Morpholine | Good for certain substrates | High temperatures, pressure may be needed |

| Carbonylation | 2-Chlorobenzyl chloride | CO, Metal catalyst, Base | Atom-economical, avoids cyanides | Requires specialized equipment for handling CO |

Conclusion

This compound, a compound likely first synthesized through the application of classical esterification chemistry, has evolved from a simple substituted aromatic ester to a pivotal molecule in the pharmaceutical industry. Its history is intertwined with the development of fundamental organic reactions. Understanding the historical and modern synthetic pathways to this compound provides valuable knowledge for chemists and pharmaceutical scientists, enabling the optimization of processes for the production of life-saving medicines. The continuous refinement of its synthesis reflects the broader trends in chemical manufacturing towards more efficient, safer, and environmentally benign methodologies.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]

- 5. synarchive.com [synarchive.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Basic reactivity of Methyl 2-chlorophenylacetate with common reagents

An In-Depth Technical Guide to the Basic Reactivity of Methyl 2-chlorophenylacetate

Introduction: A Molecule of Three Minds

This compound is a versatile chemical intermediate whose utility in pharmaceutical and agrochemical synthesis stems from its distinct, electronically differentiated reactive centers. A cursory glance at its structure reveals not one, but three primary sites for chemical transformation: the ester carbonyl, the activated benzylic α-carbon, and the substituted aromatic ring. Understanding the inherent reactivity of each site is paramount for any researcher aiming to leverage this molecule as a building block for more complex structures. This guide, grounded in established chemical principles, provides a Senior Application Scientist's perspective on the core reactivity of this compound with common laboratory reagents, focusing on the causality behind experimental choices and predictable outcomes.

The molecule's reactivity is governed by the interplay of inductive and resonance effects. The chlorine atom withdraws electron density inductively but donates via resonance, making it a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. The methyl acetate group is a meta-directing deactivator.[1] The ester carbonyl is a classic electrophilic site, while the adjacent benzylic protons are acidified by both the phenyl ring and the carbonyl group, facilitating enolate formation. This guide will dissect the reactivity at each of these sites, providing both mechanistic insights and practical protocols.

Caption: Overview of the three primary reactive centers of this compound.

Section 1: Reactions at the Ester Functional Group

The ester moiety is a classic target for nucleophilic acyl substitution. These reactions proceed via a tetrahedral intermediate, and the outcome is dictated by the nature of the attacking nucleophile and the stability of the methoxide leaving group.[2]

Hydrolysis: Conversion to 2-Chlorophenylacetic Acid

Saponification, or base-catalyzed hydrolysis, is a straightforward and high-yielding conversion to the parent carboxylic acid, 2-chlorophenylacetic acid. The use of a strong base like NaOH or LiOH in an aqueous or mixed aqueous/organic solvent system drives the reaction to completion by forming the carboxylate salt, which is unreactive towards the displaced methoxide.[3] Acid-catalyzed hydrolysis is also possible but is an equilibrium process, requiring a large excess of water to achieve high conversion.

Amidation: Synthesis of Phenylacetamides

Direct reaction with amines (aminolysis) can form the corresponding amides. This reaction is often slow and may require elevated temperatures. For more efficient and controlled amide bond formation, it is standard practice to first hydrolyze the ester to the carboxylic acid, which is then coupled with the desired amine using activating agents (e.g., EDC, HATU).[4][5] However, direct catalytic methods are emerging that can convert esters to amides with higher atom economy.[6]

Transesterification: Exchanging the Alkoxy Group

Transesterification involves the exchange of the methyl group for a different alkyl group from another alcohol. The reaction can be catalyzed by either acid or base.[7] To drive the equilibrium towards the desired product, the reactant alcohol (e.g., ethanol, isopropanol) is typically used as the solvent.[2] Lewis acids such as titanium tetrachloride can also effectively catalyze this transformation.[8][9] This method is particularly useful for synthesizing a series of ester analogs from a common precursor.

Reduction: Formation of 2-(2-Chlorophenyl)ethanol

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-(2-chlorophenyl)ethanol. The reaction proceeds through an aldehyde intermediate which is immediately reduced further by the potent LiAlH₄.[10][11] It is crucial to use an excess of the hydride reagent to ensure the reaction goes to completion.[12] Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[10]

| Reaction Type | Common Reagents | Solvent | Typical Conditions | Product |

| Hydrolysis (Base) | LiOH, NaOH, KOH | H₂O / THF / MeOH | Room Temp to Reflux | 2-Chlorophenylacetic Acid |

| Amidation | R-NH₂, Heat or Catalyst | N/A or High-boiling | High Temp | 2-(2-Chlorophenyl)acetamide |

| Transesterification | R-OH, H⁺ or RO⁻ cat. | R-OH | Reflux | Alkyl 2-chlorophenylacetate |

| Reduction | LiAlH₄, then H₃O⁺ workup | Anhydrous Ether, THF | 0 °C to Room Temp | 2-(2-Chlorophenyl)ethanol |

Section 2: Reactivity at the Benzylic α-Carbon

The protons on the carbon alpha to both the phenyl ring and the ester carbonyl are significantly acidic (pKa ≈ 22-24 in DMSO). This "doubly activated" position is a prime site for deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile.

Enolate Formation and Alkylation

The formation of the enolate is best achieved using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is the archetypal reagent for this purpose.[13] Once formed, the enolate ion can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[14][15]

The choice of alkylating agent is critical and follows the general rules of Sₙ2 reactions: methyl and primary halides react well, secondary halides react poorly, and tertiary halides lead to elimination products.[14] This pathway provides a reliable method for elaborating the carbon skeleton.

Caption: Workflow for the α-alkylation of this compound via its lithium enolate.

Halogenation at the Benzylic Position

While enolate chemistry allows for controlled halogenation, radical halogenation is also a characteristic reaction of benzylic positions due to the resonance stabilization of the intermediate benzylic radical.[16][17] Treatment with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) will selectively introduce a bromine atom at the α-carbon, yielding Methyl α-bromo-2-chlorophenylacetate.[17] This product is a valuable intermediate for subsequent nucleophilic substitution reactions.[18]

Section 3: Reactions Involving the Aromatic Ring

The 2-chloro-substituted phenyl ring can undergo reactions typical of aryl halides and substituted benzenes.

Electrophilic Aromatic Substitution (SₑAr)

As a whole, the ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the chloro and methyl acetate substituents.[1] Predicting the regiochemical outcome is complex. The chlorine atom is an ortho-, para-director, while the CH₂CO₂Me group is a meta-director. The combined influence generally leads to substitution at the C4 and C6 positions (para and ortho to the chlorine, respectively). Common SₑAr reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) can be performed, but may require forcing conditions.[19]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride functionality is an excellent handle for modern cross-coupling chemistry. While aryl chlorides are less reactive than the corresponding bromides or iodides, appropriate ligand and catalyst systems can facilitate these powerful bond-forming reactions.[20][21] Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be used to replace the chlorine atom with a wide variety of carbon or nitrogen-based substituents, dramatically increasing molecular complexity.[20]

Caption: Schematic of a Suzuki cross-coupling reaction involving the aryl chloride.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition: Add a 3:1 mixture of THF and water, followed by lithium hydroxide monohydrate (2.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Reduce the solvent volume in vacuo. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product, 2-chlorophenylacetic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: α-Alkylation via an LDA-Generated Enolate

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ.

-

Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then warm slowly to room temperature.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Catalytic Amidation [catalyticamidation.info]

- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transesterification - Wikipedia [en.wikipedia.org]